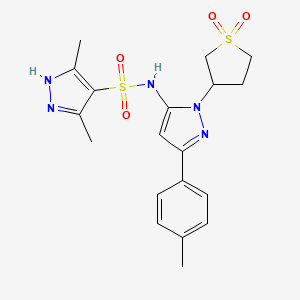

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

This compound is a pyrazole-based sulfonamide derivative characterized by a 1,1-dioxidotetrahydrothiophene (sulfolane) moiety and a p-tolyl substituent. Its structure integrates two pyrazole rings, with one bearing a sulfonamide group at the 4-position and the other linked to a sulfolane ring system. Such structural features suggest applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the known role of sulfonamides in targeting enzymes like carbonic anhydrase or bacterial dihydropteroate synthase .

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S2/c1-12-4-6-15(7-5-12)17-10-18(24(22-17)16-8-9-29(25,26)11-16)23-30(27,28)19-13(2)20-21-14(19)3/h4-7,10,16,23H,8-9,11H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFDZMLHIHHXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=C(NN=C3C)C)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. This article explores its synthesis, biological characterization, and pharmacological implications based on recent research findings.

Chemical Structure and Synthesis

This compound features a complex structure characterized by multiple functional groups including pyrazole rings and sulfonamide moieties. The synthesis typically involves the reaction of various precursors to form the desired pyrazole derivatives. A notable study focused on the synthesis of related compounds demonstrated the effectiveness of certain synthetic routes in achieving high yields and purities .

GIRK Channel Activation

The primary biological activity attributed to this compound is its role as a GIRK channel activator. Activation of GIRK channels has significant implications in cardiovascular and neurological functions. The compound has been shown to exhibit nanomolar potency in activating these channels, which is an improvement over previously studied urea-based compounds .

Cytotoxic Effects

In addition to its role in ion channel modulation, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For example, related pyrazole derivatives demonstrated selective cytotoxicity against glioma cells with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU) . The mechanisms underlying this activity include induction of apoptosis and cell cycle arrest .

Study 1: GIRK Activation Potency

A study investigating the activation of GIRK channels found that the compound exhibited a significant increase in potassium ion conductance in vitro. This was measured using electrophysiological techniques that confirmed its efficacy as a potent activator .

| Compound | Potency (IC50) | Mechanism of Action |

|---|---|---|

| This compound | Nanomolar range | GIRK channel activation |

Study 2: Cytotoxicity in Cancer Cell Lines

Another significant study evaluated the cytotoxic effects of pyrazole derivatives related to this compound on C6 glioma and SH-SY5Y neuroblastoma cell lines. The results indicated that certain derivatives induced cell death primarily through apoptosis:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5f | C6 | 5.13 | Apoptosis |

| 5f | SH-SY5Y | 5.00 | Apoptosis |

These findings highlight the potential of this class of compounds in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include pyrazole-carboxamide and sulfonamide derivatives synthesized in recent studies. Key comparisons are outlined below:

Physicochemical Properties

- Polarity and Solubility: The sulfolane and sulfonamide groups in the target compound likely increase hydrophilicity compared to carboxamide analogs (e.g., 3c), which rely on cyano or aryl groups for lipophilicity. This could enhance aqueous solubility, critical for bioavailability .

- Thermal Stability : Melting points for carboxamide derivatives () range widely (123–183°C), influenced by halogen substituents (e.g., 3d with 4-fluorophenyl has mp 181–183°C). The target compound’s sulfonamide and rigid sulfolane ring may elevate its melting point beyond 200°C, typical for sulfonamides .

Crystallographic and Spectroscopic Data

- Target Compound: No crystallographic data is available in the evidence, but analogous sulfonamides often exhibit well-defined hydrogen-bonding networks in crystal lattices, as seen in SHELX-refined structures () .

- Carboxamides () : Characterized by $ ^1H $-NMR and MS, with aromatic proton resonances at δ 7.2–8.1 ppm and molecular ions ([M+H]$^+$) confirming mass .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.